molecular formula C10H6Cl2N2O B2397593 (E)-2-Cyano-3-(2,5-dichlorophenyl)prop-2-enamide CAS No. 2249690-60-4

(E)-2-Cyano-3-(2,5-dichlorophenyl)prop-2-enamide

Cat. No.: B2397593
CAS No.: 2249690-60-4
M. Wt: 241.07
InChI Key: LJIYUMXRFHVMPH-XVNBXDOJSA-N
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Description

(E)-2-Cyano-3-(2,5-dichlorophenyl)prop-2-enamide is an organic compound with significant interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Cyano-3-(2,5-dichlorophenyl)prop-2-enamide typically involves the reaction of 2,5-dichlorobenzaldehyde with malononitrile in the presence of a base, followed by the addition of an amide source. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Cyano-3-(2,5-dichlorophenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

(E)-2-Cyano-3-(2,5-dichlorophenyl)prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-2-Cyano-3-(2,5-dichlorophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group and dichlorophenyl moiety play crucial roles in its reactivity and binding affinity to target proteins or enzymes. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-Cyano-3-(2,4-dichlorophenyl)prop-2-enamide
  • (E)-2-Cyano-3-(3,5-dichlorophenyl)prop-2-enamide
  • (E)-2-Cyano-3-(2,5-difluorophenyl)prop-2-enamide

Uniqueness

(E)-2-Cyano-3-(2,5-dichlorophenyl)prop-2-enamide is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. This distinct structure can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Properties

IUPAC Name

(E)-2-cyano-3-(2,5-dichlorophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O/c11-8-1-2-9(12)6(4-8)3-7(5-13)10(14)15/h1-4H,(H2,14,15)/b7-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIYUMXRFHVMPH-XVNBXDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C=C(C#N)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)/C=C(\C#N)/C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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